4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexene ring.
Functional Group Addition: Various functional groups, such as acetamido and amino groups, are added to the cyclohexene ring.
Ether Formation: The pentan-3-yloxy group is introduced through an etherification reaction.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves inhibition of the neuraminidase enzyme. This enzyme is essential for the replication of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir Phosphate: The prodrug form of oseltamivir acid, used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for the treatment of influenza.
Uniqueness
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid is unique due to its specific structure and its role as a metabolite of oseltamivir. Its ability to inhibit neuraminidase makes it a valuable compound in antiviral research and therapy .
Properties
IUPAC Name |
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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